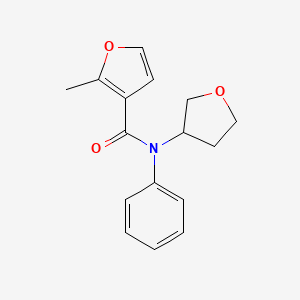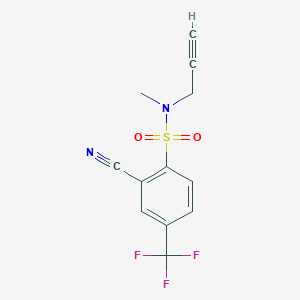![molecular formula C16H24N2O3S B7677941 N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide, also known as Suvorexant, is a potent and selective orexin receptor antagonist that has been developed as a novel treatment for insomnia. This compound was approved by the US Food and Drug Administration (FDA) in 2014 and has since become an important tool for scientists studying the role of orexin in sleep regulation and other physiological processes.
作用機序
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide works by selectively blocking the activity of orexin receptors in the brain. Orexin is a neuropeptide that plays a key role in the regulation of wakefulness, arousal, and appetite. By blocking the activity of orexin receptors, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including reducing wakefulness, increasing total sleep time, and improving sleep quality. This compound has also been shown to have anxiolytic and antidepressant effects, as well as potential therapeutic benefits for addiction and other disorders.
実験室実験の利点と制限
One of the main advantages of using N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide in lab experiments is its high selectivity for orexin receptors, which allows for precise targeting of these receptors in the brain. However, the complex synthesis of this compound and its high cost may limit its use in certain experiments. In addition, the potential for off-target effects and the need for careful dosing and monitoring may also be limitations for some experiments.
将来の方向性
There are a number of potential future directions for research on N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide and its effects on orexin receptors. One area of interest is the use of this compound in combination with other drugs or therapies to treat insomnia and other disorders. Another potential direction is the development of new orexin receptor antagonists with improved selectivity and efficacy. Finally, further research is needed to fully understand the role of orexin in sleep regulation and other physiological processes, and to identify new targets for drug development.
合成法
The synthesis of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide involves several steps, starting with the preparation of the key intermediate 8-methyl-3,4-dihydro-2H-chromen-4-ol. This intermediate is then reacted with pyrrolidine and ethanesulfonyl chloride to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide has been widely used in scientific research to study the role of orexin in sleep regulation, circadian rhythms, and other physiological processes. This compound has been shown to be effective in reducing sleep latency and increasing total sleep time in both animals and humans. This compound has also been studied for its potential use in the treatment of other disorders, such as depression, anxiety, and addiction.
特性
IUPAC Name |
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-5-4-6-14-15(7-11-21-16(13)14)17-22(19,20)12-10-18-8-2-3-9-18/h4-6,15,17H,2-3,7-12H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDCGZFQCKQDHA-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NS(=O)(=O)CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H](CCO2)NS(=O)(=O)CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(1H-imidazol-2-ylsulfonyl)propyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7677873.png)
![N-[(4-cyanophenyl)methyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7677877.png)


![2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7677907.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
![3-[[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7677914.png)

![N-methyl-2-oxo-N-prop-2-ynyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B7677929.png)


![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)

